CC-17369 was developed by researchers at the pharmaceutical company Celgene, now part of Bristol Myers Squibb, during their efforts to identify novel therapeutic agents targeting specific signaling pathways involved in disease progression. As a selective PKC theta inhibitor, it falls under the category of small molecule inhibitors and is classified based on its mechanism of action as a kinase inhibitor.
The synthesis of CC-17369 involves multiple steps that incorporate various organic chemistry techniques. The initial phase typically includes the formation of key intermediates through reactions such as:
The synthesis pathway must be optimized to ensure high yield and purity, often employing chromatography techniques for purification.
The molecular structure of CC-17369 is characterized by a complex arrangement that includes:
The molecular formula can be represented as , where correspond to specific atom counts determined through structural analysis techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
CC-17369 undergoes several chemical reactions that are critical for its biological activity:
These reactions are typically studied using in vitro assays to assess efficacy against various cancer cell lines or immune cells.
The mechanism of action for CC-17369 primarily involves:
Data from preclinical studies indicate that this inhibition can lead to reduced tumor growth and enhanced apoptosis in targeted cell types.
CC-17369 exhibits several notable physical and chemical properties:
These properties are essential for determining formulation strategies for potential therapeutic applications.
CC-17369 has potential applications in various scientific fields:
CC-90005 (assigned alternative identifier CC-17369) emerged from Celgene Corporation’s focused oncology and immunology pipeline, leveraging the company’s expertise in cereblon E3 ligase modulators (CELMoDs) and kinase inhibitors. Following Bristol Myers Squibb’s (BMS) acquisition of Celgene in 2019, the compound advanced through integrated development platforms combining structure-guided design and high-throughput screening [1] [7]. Early work identified a lead compound with suboptimal metabolic stability, prompting systematic optimization of the C4 amine and C2 substituents to enhance pharmacokinetics while retaining target affinity [5].
CC-90005 belongs to the novel protein kinase C (nPKC) inhibitor family, specifically targeting the θ-isoform. Structurally, it features a bicyclic core with fluorinated side chains (C₂₁H₂₇F₂N₇O₂; MW: 447.48 g/mol) that enable selective binding to PKC-θ’s hinge region. Unlike conventional PKCs, PKC-θ lacks calcium sensitivity and depends on diacylglycerol (DAG) for activation, positioning CC-90005 to disrupt DAG-mediated membrane recruitment without broad kinase interference [5] [8].
PKC-θ localizes to the central supramolecular activation cluster (cSMAC) of the immunological synapse (IS) in effector T cells (Teffs), where it nucleates the CBM signalosome (CARMA1-BCL10-MALT1). This complex activates NF-κB, AP-1, and NFAT transcription factors, driving IL-2 production and T-cell proliferation [2] [8]. CC-90005 binds PKC-θ’s ATP pocket, preventing:
Table 1: PKC-θ Functions in T-Cell Subsets
T-Cell Type | PKC-θ Localization | Functional Outcome | Effect of Inhibition |
---|---|---|---|
Effector T cells | cSMAC of IS | Pro-inflammatory signaling ↑ | IL-2 reduction (88% at 3 μM) |
Regulatory T cells (Tregs) | Distal pole complex | Suppression of Teff activity ↓ | Enhanced suppressive function (4-fold) |
CD4+ cytotoxic T cells | Peripheral SMAC | Synapse stability ↑ | Improved target cell killing |
PKC-θ inhibition offers dual therapeutic advantages:
Key unresolved questions include:
Current efforts focus on:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7